molecular formula C18H20BrN B1279653 9-(6-bromohexyl)-9H-carbazole CAS No. 94847-10-6

9-(6-bromohexyl)-9H-carbazole

Cat. No. B1279653
CAS RN: 94847-10-6
M. Wt: 330.3 g/mol
InChI Key: HFNNZEMVTJAKRC-UHFFFAOYSA-N
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Patent
US07232913B2

Procedure details

To a two-necked flask containing carbazole (4.0 g, 23.9 mmol), 1,6-dibromohexane (29.2 g, 120 mmol) in 100 mL of anhydrous THF was added 0.86 g (35.8 mmol) of sodium hydride. This mixture was refluxed under nitrogen for 2 days. The reaction mixture was cooled down to room temperature and extracted with ethyl acetate. The non-reacted 1,6-dibromohexane and carbazole were removed by vacuum distillation (100° C./16 mmHg) and column chromatography (ethyl acetate/hexane=1:30), respectively. Pure N-(6-bromohexyl)carbazole was obtained in a white crystal (4 g, 51%). The 100 mL flask containing 30 mL of dry DMF was cooled down to 0° C. Phosphorous oxychloride (4.4 g, 28.7 mmol) was added dropwise maintaining the temperature below 5° C. The reaction mixture was stirred for 30 min. 1.9 g (5.75 mmol) of N-(6-bromohexyl)carbazole in 20 mL of dry DMF was added to the above solution and the temperature was slowly increased to 90° C. After the solution was heated for 2 days, it was cooled down to room temperature and poured into cold water. The pH of the solution was adjusted to around 7 with aqueous NaOH solution. The product was extracted with methylene chloride, dried over magnesium sulfate, and purified by silica gel column chromatography (ethyl acetate/hexane=1:5). A light brown crystal was obtained. (1.3 g, 72%). 1H-NMR (200 MHz, CDCl3): δ 10.1 (s, 1H, —CHO), 8.62 (m, 1H), 8.17 (m, 1H), 8.02 (m, 1H), 7.59-7.27 (m, 4H), 4.36 (t, 2H, ═NCH2—, J=7.1 Hz), 3.50 (t, 2H, —CH2Cl, J=6.4 Hz), 1.93 (m, 2H), 1.74 (m, 2H), 1.45 (m, 4H). 13C-NMR (100 MHz, CDCl3): δ 191.9, 144.2, 141.3, 128.7, 127.3, 126.9, 124.2, 123.2, 123.1, 120.9, 120.5, 109.5, 109.0, 45.0, 43.4, 32.5, 29.0, 26.7, 26.6. HRMS (EI): m/z=313.1227 (M+), Δ=2.1 ppm.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Br:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]Br.[H-].[Na+]>C1COCC1>[Br:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][N:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2 |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
29.2 g
Type
reactant
Smiles
BrCCCCCCBr
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.86 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed under nitrogen for 2 days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The non-reacted 1,6-dibromohexane and carbazole were removed by vacuum distillation (100° C./16 mmHg) and column chromatography (ethyl acetate/hexane=1:30)

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCN1C2=CC=CC=C2C=2C=CC=CC12
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.